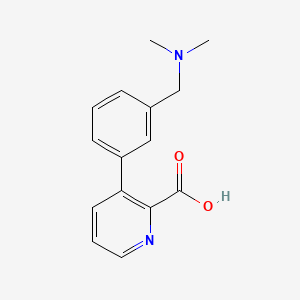
3-(3-((Dimethylamino)methyl)phenyl)picolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-((Dimethylamino)methyl)phenyl)picolinic acid is an organic compound that belongs to the class of picolinic acids. Picolinic acids are derivatives of pyridinecarboxylic acid, which are known for their diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a picolinic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-((Dimethylamino)methyl)phenyl)picolinic acid typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(3-((Dimethylamino)methyl)phenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination at the benzylic position.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(3-((Dimethylamino)methyl)phenyl)picolinic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3-((Dimethylamino)methyl)phenyl)picolinic acid involves its interaction with molecular targets such as zinc finger proteins. By binding to these proteins, the compound disrupts their structure and function, inhibiting viral replication and packaging . This mechanism is crucial for its antiviral and immunomodulatory effects.
Comparison with Similar Compounds
Similar Compounds
Picolinic acid: A simpler derivative of pyridinecarboxylic acid with similar coordination chemistry properties.
Nicotinic acid:
Isonicotinic acid: A structural isomer of picolinic acid with different chemical properties.
Uniqueness
3-(3-((Dimethylamino)methyl)phenyl)picolinic acid is unique due to the presence of the dimethylamino group, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C15H16N2O2 |
|---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
3-[3-[(dimethylamino)methyl]phenyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C15H16N2O2/c1-17(2)10-11-5-3-6-12(9-11)13-7-4-8-16-14(13)15(18)19/h3-9H,10H2,1-2H3,(H,18,19) |
InChI Key |
GNOIUJHWQTWMBD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC(=CC=C1)C2=C(N=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















